Technical Support Center: DNA Precipitation with Isopropanol

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Compound of Interest		
Compound Name:	Isopropyl alcohol	
Cat. No.:	B3434983	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing salt co-precipitation during DNA isolation with isopropanol.

Frequently Asked Questions (FAQs)

Q1: Why do salts co-precipitate with my DNA when using isopropanol?

Salts are more likely to co-precipitate with DNA during isopropanol precipitation because they are generally less soluble in isopropanol compared to ethanol.[1][2][3] DNA precipitation requires neutralizing the negative charge on its phosphate backbone, which is achieved by adding a salt (e.g., sodium acetate).[2][4][5][6] Isopropanol, being less polar than ethanol, reduces the solubility of both the DNA and the salts, leading to their simultaneous precipitation. [6]

Q2: What is the primary advantage of using isopropanol over ethanol for DNA precipitation?

The main advantage of using isopropanol is that a smaller volume is required to precipitate DNA (typically 0.6-0.7 volumes of isopropanol versus 2-2.5 volumes of ethanol).[1][2][4] This is particularly beneficial when working with large sample volumes that may not fit into a single centrifuge tube if ethanol were used.[1][2]

Q3: Can I chill my sample after adding isopropanol to increase DNA yield?







Chilling the isopropanol-sample mixture can increase the yield of precipitated DNA, especially with low concentrations of nucleic acids.[1][2] However, this practice significantly increases the risk of co-precipitating salts.[1][2] It is generally recommended to perform isopropanol precipitation at room temperature.[1][3][4][7][8] If you must chill your sample, it is crucial to perform multiple washes with 70% ethanol to remove the excess salts.[1][5]

Q4: The DNA pellet is difficult to see after isopropanol precipitation. Is this normal?

Yes, it is normal for a DNA pellet precipitated with isopropanol to be glassy and difficult to see, especially compared to a pellet from an ethanol precipitation.[1][2] The pellet should become more visible and white after washing with 70% ethanol.[1][2] To avoid losing the pellet, it is good practice to mark the side of the tube where the pellet is expected to form before centrifugation.[7]

Troubleshooting Guide: Preventing Salt Co-Precipitation

This guide addresses common issues related to salt contamination during isopropanol DNA precipitation.

Troubleshooting & Optimization

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Problem	Possible Cause	Solution
Low 260/230 ratio in spectrophotometer reading	Salt contamination in the final DNA sample.	1. Optimize Washing: Wash the DNA pellet thoroughly with room-temperature 70% ethanol. This step is critical for removing co-precipitated salts. [4][8] For stubborn contamination, perform two washes.[9] 2. Precipitation Temperature: Perform the isopropanol precipitation at room temperature to minimize salt precipitation.[1][3][4][7][8]
White, crystalline pellet	High concentration of coprecipitated salts.	1. Correct Salt Concentration: Ensure the final salt concentration in your DNA solution is correct before adding isopropanol (e.g., 0.3 M for sodium acetate).[4][8] 2. Thorough Washing: Gently break up the pellet in 70% ethanol to ensure all salt is washed away, then re-pellet by centrifugation.[9]
DNA sample is difficult to resuspend	Residual salts or isopropanol in the pellet.	1. Complete Drying: Ensure the pellet is completely airdried to remove all traces of isopropanol and ethanol before resuspension.[8] 2. Proper Washing: A thorough wash with 70% ethanol helps to replace the less volatile isopropanol, making the DNA easier to redissolve.[4][8] 3. Resuspension Buffer: Use a slightly alkaline buffer (pH 7.5-



		8.0) to resuspend the DNA, as DNA is less soluble in acidic solutions.[4][8] Gentle heating (55°C) can aid in dissolving high-molecular-weight DNA.[8]
Downstream enzymatic reactions are inhibited	Presence of residual salts in the purified DNA.	1. Re-purify the Sample: If salt contamination is suspected, you can re-precipitate the DNA using the optimized protocol below, paying close attention to the washing steps. 2. Use a Purification Kit: Consider using a spin-column-based purification kit to remove salts and other impurities.[10][11]

Experimental Protocol: DNA Precipitation with Isopropanol and Salt Removal

This protocol provides a detailed methodology for precipitating DNA using isopropanol while minimizing salt co-precipitation.

Materials:

- DNA sample in aqueous solution
- 3 M Sodium Acetate (pH 5.2)
- 100% Isopropanol (room temperature)
- 70% Ethanol (room temperature or cold)
- Nuclease-free water or TE buffer (pH 8.0)
- Microcentrifuge
- Pipettes and nuclease-free tips

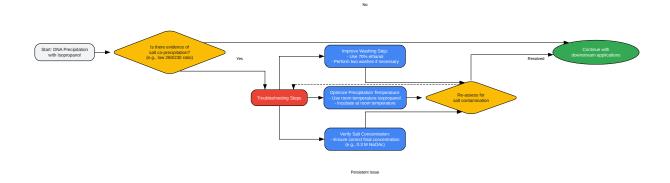


Procedure:

- Adjust Salt Concentration: Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to your DNA sample to achieve a final concentration of 0.3 M. Mix gently by inverting the tube.
- Add Isopropanol: Add 0.6 to 0.7 volumes of room-temperature 100% isopropanol to the sample.[4][7][8] Mix well by inverting the tube several times until a precipitate becomes visible.
- Incubate at Room Temperature: Incubate the mixture at room temperature for 5-10 minutes.
 Avoid incubating on ice to prevent salt precipitation.[2]
- Centrifugation: Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C.[4] The centrifugation is performed at a low temperature to prevent overheating of the sample by the centrifuge.[4]
- Decant Supernatant: Carefully decant the supernatant without disturbing the DNA pellet. The pellet may be clear and difficult to see.[1][2]
- Wash with 70% Ethanol: Add at least 1 mL of room-temperature 70% ethanol to the pellet. Gently invert the tube a few times to wash the pellet and the tube walls. This step is crucial for removing co-precipitated salts.[4][8]
- Centrifuge Again: Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[4][8]
- Dry the Pellet: Carefully decant the ethanol. Remove any remaining liquid with a pipette. Airdry the pellet for 5-20 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.[7]
- Resuspend DNA: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer (pH 8.0).

Visual Guides

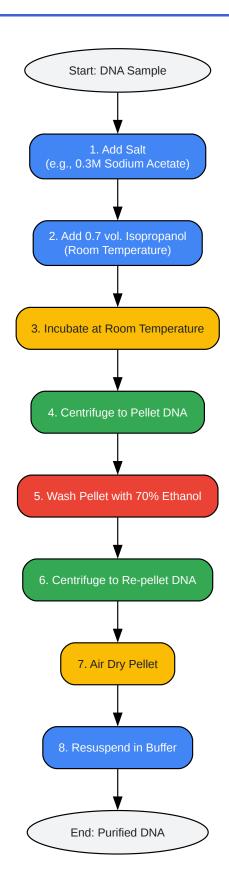




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Caption: Troubleshooting workflow for salt co-precipitation in DNA isopropanol precipitation.





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Caption: Experimental workflow for DNA precipitation with isopropanol.



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